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molecular formula C10H12O2 B1271455 3-Propoxybenzaldehyde CAS No. 67698-61-7

3-Propoxybenzaldehyde

Cat. No. B1271455
M. Wt: 164.2 g/mol
InChI Key: GFFJBSXKNZDYOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07157488B2

Procedure details

Combine 3-hydroxybenzaldehyde (790 g), K2CO3, (1627 g) and DMF (8 L). Add 1-iodopropane (1000 g) and heat to 105° C. and stir for 4 h. Cool to about 50° C. and add water (15 L), continue cooling to about room temperature and add toluene (10 L). Separate the organic layer and extract the aqueous phase with toluene (2×10 L), combine organic phases and wash with NaOH 1N (2×5.8 L), concentrate the combined organic layers in vacuo to afford the title compound.
Quantity
790 g
Type
reactant
Reaction Step One
Name
Quantity
1627 g
Type
reactant
Reaction Step Two
Name
Quantity
8 L
Type
reactant
Reaction Step Three
Quantity
1000 g
Type
reactant
Reaction Step Four
Quantity
10 L
Type
solvent
Reaction Step Five
Name
Quantity
15 L
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].C([O-])([O-])=O.[K+].[K+].CN(C=O)C.I[CH2:22][CH2:23][CH3:24]>C1(C)C=CC=CC=1.O>[CH2:22]([O:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6])[CH2:23][CH3:24] |f:1.2.3|

Inputs

Step One
Name
Quantity
790 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
1627 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
8 L
Type
reactant
Smiles
CN(C)C=O
Step Four
Name
Quantity
1000 g
Type
reactant
Smiles
ICCC
Step Five
Name
Quantity
10 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Six
Name
Quantity
15 L
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stir for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
continue cooling to about room temperature
CUSTOM
Type
CUSTOM
Details
Separate the organic layer
EXTRACTION
Type
EXTRACTION
Details
extract the aqueous phase with toluene (2×10 L)
WASH
Type
WASH
Details
wash with NaOH 1N (2×5.8 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrate the combined organic layers in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(CC)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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